3-Benzyl-7-(dimethylamino)-2H-1,4-benzoxazin-2-one
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Overview
Description
3-Benzyl-7-(dimethylamino)-2H-1,4-benzoxazin-2-one is a synthetic organic compound that belongs to the class of benzoxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-7-(dimethylamino)-2H-1,4-benzoxazin-2-one typically involves the reaction of benzylamine with a suitable benzoxazine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-7-(dimethylamino)-2H-1,4-benzoxazin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The benzyl and dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups.
Scientific Research Applications
3-Benzyl-7-(dimethylamino)-2H-1,4-benzoxazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 3-Benzyl-7-(dimethylamino)-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-4-hydroxy-7-dimethylaminocoumarin:
7-Dimethylaminowarfarin: Another benzoxazine derivative with distinct biological activities.
Uniqueness
3-Benzyl-7-(dimethylamino)-2H-1,4-benzoxazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
92510-35-5 |
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Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
3-benzyl-7-(dimethylamino)-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C17H16N2O2/c1-19(2)13-8-9-14-16(11-13)21-17(20)15(18-14)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
InChI Key |
CDPBPSDQCBOHBC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C(C(=O)O2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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